molecular formula C9H11N3O4 B11784975 2-(3-(Ethylcarbamoyl)-6-oxopyridazin-1(6H)-yl)acetic acid

2-(3-(Ethylcarbamoyl)-6-oxopyridazin-1(6H)-yl)acetic acid

Cat. No.: B11784975
M. Wt: 225.20 g/mol
InChI Key: MURDVRBUWPIBBP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(3-(Ethylcarbamoyl)-6-oxopyridazin-1(6H)-yl)acetic acid is a complex organic compound that belongs to the class of pyridazines Pyridazines are heterocyclic aromatic organic compounds characterized by a six-membered ring containing two nitrogen atoms at positions 1 and 2

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-(Ethylcarbamoyl)-6-oxopyridazin-1(6H)-yl)acetic acid typically involves multiple steps, starting from readily available precursors. One common method involves the cyclization of appropriate hydrazine derivatives with diketones, followed by subsequent functional group modifications. The reaction conditions often require controlled temperatures and the use of catalysts to ensure high yields and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The choice of method depends on factors such as the desired scale of production, cost-effectiveness, and environmental considerations. Optimization of reaction parameters, such as temperature, pressure, and solvent choice, is crucial to achieve efficient and sustainable production.

Chemical Reactions Analysis

Types of Reactions

2-(3-(Ethylcarbamoyl)-6-oxopyridazin-1(6H)-yl)acetic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.

    Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

    Substitution: Conditions for substitution reactions vary widely but may include the use of strong acids or bases as catalysts.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or amines.

Scientific Research Applications

2-(3-(Ethylcarbamoyl)-6-oxopyridazin-1(6H)-yl)acetic acid has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound may be studied for its potential biological activity, including antimicrobial or anticancer properties.

    Medicine: Research into its pharmacological effects could lead to the development of new therapeutic agents.

    Industry: It may be used in the production of materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of 2-(3-(Ethylcarbamoyl)-6-oxopyridazin-1(6H)-yl)acetic acid involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular processes and pathways.

Comparison with Similar Compounds

Similar Compounds

  • 2-(3-(Methylcarbamoyl)-6-oxopyridazin-1(6H)-yl)acetic acid
  • 2-(3-(Propylcarbamoyl)-6-oxopyridazin-1(6H)-yl)acetic acid
  • 2-(3-(Butylcarbamoyl)-6-oxopyridazin-1(6H)-yl)acetic acid

Uniqueness

2-(3-(Ethylcarbamoyl)-6-oxopyridazin-1(6H)-yl)acetic acid is unique due to its specific ethylcarbamoyl group, which can influence its chemical reactivity and biological activity

Properties

Molecular Formula

C9H11N3O4

Molecular Weight

225.20 g/mol

IUPAC Name

2-[3-(ethylcarbamoyl)-6-oxopyridazin-1-yl]acetic acid

InChI

InChI=1S/C9H11N3O4/c1-2-10-9(16)6-3-4-7(13)12(11-6)5-8(14)15/h3-4H,2,5H2,1H3,(H,10,16)(H,14,15)

InChI Key

MURDVRBUWPIBBP-UHFFFAOYSA-N

Canonical SMILES

CCNC(=O)C1=NN(C(=O)C=C1)CC(=O)O

Origin of Product

United States

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